molecular formula C18H18FN5O2S B2509501 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 1251626-12-6

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2509501
CAS No.: 1251626-12-6
M. Wt: 387.43
InChI Key: RCUAUPXWYNRYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5, linked to a piperidine ring. The piperidine moiety is further connected via an acetamide bridge to a thiazol-2-yl group. The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 4-fluorophenyl group enhances lipophilicity and target affinity. The thiazole moiety may facilitate π-π stacking interactions in biological systems. This structural framework is commonly explored in drug discovery for enzyme inhibition (e.g., MMPs, COX-2) and antimicrobial activity .

Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c19-14-3-1-12(2-4-14)16-22-23-17(26-16)13-5-8-24(9-6-13)11-15(25)21-18-20-7-10-27-18/h1-4,7,10,13H,5-6,8-9,11H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUAUPXWYNRYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel derivative that incorporates multiple heterocyclic moieties known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • 1,3,4-Oxadiazole : Known for its antimicrobial properties.
  • Piperidine : A common scaffold in medicinal chemistry.
  • Thiazole : Associated with various biological activities including antifungal and antibacterial effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole showed strong activity against Mycobacterium bovis and other pathogenic bacteria. The study highlighted that modifications in the alkyl chain length significantly influenced the activity against various strains of M. tuberculosis .
CompoundStructureActivityReference
21c21cMIC = 4–8 µM against M. tuberculosisDhumal et al. (2016)
29a29a4x more potent than vancomycin against S. aureusDhumal et al. (2016)

Antitubercular Activity

The antitubercular efficacy of oxadiazole derivatives has been extensively studied:

  • Compounds such as those developed by Desai et al. (2016) have shown promising results against drug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM .

Anticancer Activity

Recent studies have also begun to explore the anticancer potential of oxadiazole derivatives:

  • A study published in the Journal of Medicinal Chemistry highlighted a series of compounds that exhibited potent inhibition of murine double minute 2 (MDM2), a target in cancer therapy . The incorporation of oxadiazole and thiazole rings in these compounds was noted to enhance their efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Antimicrobial Efficacy :
    • A study by Alghamdi et al. (2020) tested a series of oxadiazole derivatives for their antibacterial activity and found that compounds with a thiazole moiety showed enhanced activity against Gram-positive bacteria .
  • Antitubercular Studies :
    • In a comparative study, derivatives containing both piperidine and thiazole were found to be significantly more effective against M. tuberculosis than traditional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance, thiazole derivatives have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thiazole-Pyridine HybridMCF-75.71
Thiazole-Based CompoundU251 (Glioblastoma)10–30

These studies suggest that the incorporation of thiazole and oxadiazole structures into new compounds could enhance selectivity and potency against cancer cells .

Anticonvulsant Properties

Compounds similar to 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide have demonstrated anticonvulsant activity in preclinical models. A structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and thiazole rings can significantly influence efficacy:

CompoundModelEffective Dose (mg/kg)
Novel Thiazole DerivativeElectroshock Seizure Test24.38
Reference Drug (Sodium Valproate)Electroshock Seizure TestStandard

The results indicate that structural modifications can lead to enhanced anticonvulsant effects .

Antimicrobial Activity

The rise of drug-resistant pathogens has prompted research into new antimicrobial agents. Compounds with oxadiazole and thiazole frameworks have shown considerable antibacterial activity against strains such as Staphylococcus aureus:

CompoundActivityReference
Thiazole DerivativeComparable to Norfloxacin

These findings highlight the potential for developing new antibiotics based on the structural characteristics of This compound .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-containing hybrids and evaluated their anticancer properties against various cell lines. One compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Anticonvulsant Evaluation

Another investigation assessed the anticonvulsant properties of thiazole derivatives in animal models. The results indicated that specific substitutions on the thiazole ring enhanced protective effects against induced seizures .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Structural Variations Source
Target Compound C₁₉H₁₈FN₅O₂S 399.45 Not reported Not reported 1,3,4-oxadiazole, 4-fluorophenyl, thiazole
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) C₂₂H₂₁F₂N₅OS 441.50 328–329 83 Dual 4-fluorophenyl groups, piperazine
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) C₁₆H₁₂FN₃OS 313.35 Not reported Not reported Pyridine-substituted thiazole
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) C₁₇H₁₃N₅O₅S₂ 431.45 Not reported Not reported Sulfanyl linker, 4-nitrophenyl
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide C₁₇H₂₀FN₅OS 377.44 Not reported Not reported Thiadiazole core, ethyl substitution

Key Observations :

  • Polarity : The target compound’s 1,3,4-oxadiazole and thiazole groups confer moderate polarity, comparable to GSK1570606A but less lipophilic than compound 30 (dual fluorophenyl groups).
  • Thermal Stability : Compound 30 exhibits a higher melting point (328–329°C) due to increased symmetry and intermolecular interactions .
2.2.1 Enzyme Inhibition
  • MMP Inhibition : Compound 30 (IC₅₀ = 0.42 µM for MMP-9) outperforms the target compound in anti-inflammatory activity, likely due to dual fluorophenyl groups enhancing hydrophobic binding .
  • OGA Inhibition : GSK1570606A (IC₅₀ = 8 nM) shows superior O-GlcNAcase inhibition compared to the target compound, attributed to its pyridine-thiazole pharmacophore .
  • COX-2 Inhibition : A structurally related compound (, IC₅₀ = 0.89 µM) uses a triazole-oxadiazole scaffold, suggesting the target compound’s oxadiazole-piperidine system may also target COX-2 .
2.2.2 Antimicrobial Activity
  • CDD-934506 demonstrates anti-tubercular activity (MIC = 2.5 µg/mL), highlighting the role of oxadiazole in targeting bacterial enzymes .
Spectroscopic Characterization
  • FT-IR : The target compound’s carbonyl stretch (C=O, ~1718 cm⁻¹) aligns with compound 30’s IR data, confirming acetamide functionality .
  • NMR : Piperidine protons in the target compound are expected at δ 2.5–3.5 ppm, consistent with ’s piperazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.